Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₅ClO₃ and a molecular weight of 218.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Lacks the chlorine atom, which affects its reactivity and applications.
Biological Activity
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₃ClO₃ |
Molecular Weight | 188.66 g/mol |
CAS Number | 28256-63-5 |
LogP | 1.7179 |
Polar Surface Area (PSA) | 12.53 Ų |
Mechanisms of Biological Activity
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique oxaspiro structure may enhance the compound's interaction with biological targets, leading to various pharmacological effects.
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Antimicrobial Activity :
- Spiro compounds have been studied for their ability to inhibit bacterial growth. For instance, a study on similar oxaspiro compounds indicated that they could disrupt bacterial cell wall synthesis, leading to cell lysis.
-
Anticancer Potential :
- The mechanism of action for anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases or inhibition of specific oncogenic pathways. Similar compounds have shown promise in targeting cancer cell metabolism.
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Anti-inflammatory Effects :
- Some spiro compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which could be relevant for treating conditions like arthritis.
Case Study 1: Antimicrobial Activity
A study conducted on a series of oxaspiro compounds demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro assays revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study suggested that the compound activated the intrinsic apoptotic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades.
Case Study 3: Anti-inflammatory Effects
Research on inflammatory models showed that this compound reduced TNF-alpha levels significantly in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-3-7-4-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
WPGCOQAXCKFZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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